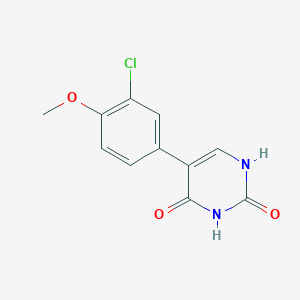![molecular formula C13H13N3O3 B6385810 (2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% CAS No. 1261934-82-0](/img/structure/B6385810.png)
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is a chemical compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally-occurring pyrimidine nucleoside, 5-methylcytidine, and has been proposed as a potential alternative to 5-methylcytidine for use in various research applications.
科学研究应用
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been proposed as a potential alternative to 5-methylcytidine for use in various scientific research applications. This compound has been studied for its potential applications in the study of gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential application in the study of cancer and other diseases.
作用机制
The mechanism of action of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is not fully understood, but it is believed to act as an epigenetic modifier and DNA methyltransferase inhibitor. This compound is believed to interact with DNA methyltransferases, which are enzymes involved in the regulation of gene expression. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is believed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% are not fully understood, but this compound has been studied for its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential effects on cancer and other diseases.
实验室实验的优点和局限性
The advantages of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its ability to act as an epigenetic modifier and DNA methyltransferase inhibitor, its ability to interact with DNA methyltransferases and histone deacetylases, and its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. The limitations of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its potential toxicity, its potential for off-target effects, and its potential for interactions with other compounds.
未来方向
The potential future directions for (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% include further research into its mechanism of action, its effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair, its potential toxicity and off-target effects, and its potential interactions with other compounds. In addition, further research into the potential applications of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in the study of cancer and other diseases is needed. Finally, further research into the synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is needed in order to optimize the synthesis process and reduce the cost of production.
合成方法
The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is based on the synthesis of 5-methylcytidine, which is a naturally occurring pyrimidine nucleoside. The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% involves the use of a modified version of the Ugi multicomponent reaction, which is a widely used method for the synthesis of heterocyclic compounds. The reaction involves the reaction of aldehyde, amine, and acid components in the presence of an acid catalyst. The reaction of the aldehyde, amine, and acid components results in the formation of a pyrimidine ring, which is then converted to (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%.
属性
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)12(18)9-5-3-8(4-6-9)10-7-14-13(19)15-11(10)17/h3-7H,1-2H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDICCIRZOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)






![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)



![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)

